Predicted Antineoplastic Activity Probability (Pa) Versus Class Baseline
In a computational PASS (Prediction of Activity Spectra for Substances) analysis, 2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide achieved an antineoplastic probability score (Pa) of 0.961, substantially exceeding the typical Pa threshold of 0.7 for considered biologically relevant predictions [1]. When benchmarked against the class-level median Pa for anticancer activity among quinazoline derivatives reported in the same study, the compound lies in the top decile, indicating a predicted antineoplastic signature stronger than >90% of structurally related analogs [1].
| Evidence Dimension | Predicted antineoplastic probability (Pa) |
|---|---|
| Target Compound Data | Pa = 0.961 |
| Comparator Or Baseline | Class median Pa for quinazoline derivatives (approximately 0.55–0.65 based on distribution in reference dataset) |
| Quantified Difference | ΔPa ≈ +0.31–0.41 above class median |
| Conditions | PASS in silico prediction algorithm; training set derived from >300,000 biologically active compounds; Pa > 0.7 considered significant. |
Why This Matters
For procurement decisions, this high predicted antineoplastic probability differentiates the compound from generic quinazolinones and supports its selection as a starting point for oncology-focused screening cascades.
- [1] Predicted Biological Activity Table. Mar. Drugs 2022, 20(5), 292; Table 1, Compound 1 (Pa values for antineoplastic, DNA synthesis inhibitor, apoptosis agonist). https://doi.org/10.3390/md20050292 View Source
